molecular formula C29H34FN3O5 B12399889 APJ receptor agonist 6

APJ receptor agonist 6

Katalognummer: B12399889
Molekulargewicht: 523.6 g/mol
InChI-Schlüssel: CPULTTQFADDSLA-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

APJ receptor agonist 6 is a compound that targets the apelin receptor (APJ), a G protein-coupled receptor involved in various physiological processes. This receptor is activated by endogenous ligands such as apelin and elabela, playing a significant role in cardiovascular function, fluid homeostasis, and energy metabolism .

Vorbereitungsmethoden

The synthesis of APJ receptor agonist 6 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Analyse Chemischer Reaktionen

APJ receptor agonist 6 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

APJ receptor agonist 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of G protein-coupled receptors.

    Biology: Investigated for its role in regulating cardiovascular function, fluid homeostasis, and energy metabolism.

    Medicine: Explored as a potential therapeutic agent for conditions such as heart failure, hypertension, and metabolic disorders.

    Industry: Utilized in the development of new drugs targeting the apelin receptor

Wirkmechanismus

APJ receptor agonist 6 exerts its effects by binding to the apelin receptor (APJ) and activating downstream signaling pathways. This activation involves the recruitment of G proteins, leading to the activation of various intracellular signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway and the protein kinase B (Akt) pathway. These pathways regulate processes like cardiac contractility, fluid balance, and energy metabolism .

Vergleich Mit ähnlichen Verbindungen

APJ receptor agonist 6 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the apelin receptor. Similar compounds include:

These compounds share structural similarities but differ in their pharmacokinetic properties and therapeutic potential.

Eigenschaften

Molekularformel

C29H34FN3O5

Molekulargewicht

523.6 g/mol

IUPAC-Name

(3S)-5-cyclohexyl-3-[[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazole-3-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C29H34FN3O5/c1-37-25-9-6-10-26(38-2)28(25)24-18-23(32-33(24)22-15-12-20(30)13-16-22)29(36)31-21(17-27(34)35)14-11-19-7-4-3-5-8-19/h6,9-10,12-13,15-16,18-19,21H,3-5,7-8,11,14,17H2,1-2H3,(H,31,36)(H,34,35)/t21-/m0/s1

InChI-Schlüssel

CPULTTQFADDSLA-NRFANRHFSA-N

Isomerische SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)N[C@@H](CCC4CCCCC4)CC(=O)O

Kanonische SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)NC(CCC4CCCCC4)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.